C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N
. This notation represents the structure of the molecule in terms of the atoms present and their connectivity. 1S/C19H16N2O2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,20H2,(H,21,22)
.
ICA exhibits a unique mechanism of action as a hERG1 channel activator. Its primary effect involves the potent and efficacious removal of hERG channel inactivation. [, ] Specifically, ICA binding shifts the voltage-dependence of hERG1 inactivation by a significant margin, effectively preventing the channel from entering an inactive state. [] This results in a prolonged channel opening, leading to increased potassium current and subsequent shortening of the cardiac action potential duration. []
Furthermore, research suggests that ICA might function as a mixed agonist of hERG1, exhibiting both activating and inhibitory properties depending on specific channel mutations and concentration. [] The precise molecular details of ICA's binding site and its interaction with hERG1 require further investigation.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7